H-Tyr-Pro-Phe-Ala-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N5O5 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33N5O5/c1-16(23(28)33)29-24(34)21(15-17-6-3-2-4-7-17)30-25(35)22-8-5-13-31(22)26(36)20(27)14-18-9-11-19(32)12-10-18/h2-4,6-7,9-12,16,20-22,32H,5,8,13-15,27H2,1H3,(H2,28,33)(H,29,34)(H,30,35)/t16-,20-,21-,22-/m0/s1 |
InChI Key |
WNYNLZIGNIJEJM-KPQYALRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of H Tyr Pro Phe Ala Nh2
Primary Structure and Amidation in H-Tyr-Pro-Phe-Ala-NH2
The primary structure of a peptide is defined by the linear sequence of its amino acid residues linked by peptide bonds. In this compound, the sequence consists of L-Tyrosine (Tyr) at the N-terminus, followed by L-Proline (Pro), L-Phenylalanine (Phe), and L-Alanine (Ala) at the C-terminus. The amino acids are connected in a head-to-tail fashion via amide bonds formed between the carboxyl group of one amino acid and the amino group of the subsequent one.
Chirality and Stereochemical Considerations in the this compound Sequence
The L-configuration of each amino acid in the this compound sequence dictates the relative spatial orientation of the side chains and the peptide backbone, influencing the accessible dihedral angles (phi, ψ, and ω) and, consequently, the secondary structure. The unique cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone, restricting the rotation around the N-Cα bond and favoring specific turn structures. khanacademy.org The stereochemistry of proline, in particular, plays a pivotal role in directing the peptide's folding and conformational dynamics.
Conformational Dynamics of this compound in Solvated and Bound States
The biological function of a peptide is intimately linked to its three-dimensional conformation, which is not static but exists as a dynamic equilibrium of interconverting structures. The conformational dynamics of this compound are influenced by both its intrinsic structural features and its environment.
Preferred Conformations and Conformational Ensembles of the Tetrapeptide
Due to the presence of the conformationally rigid proline residue, the this compound tetrapeptide is likely to adopt turn-like structures, such as β-turns or γ-turns. nih.gov Proline is frequently found in the i+1 position of β-turns, which are characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3 residue. In this tetrapeptide, a β-turn could potentially form involving the Tyr and Ala residues.
The Tyr-Pro peptide bond can exist in both cis and trans conformations, with the trans form generally being more stable. nsf.gov However, the energy barrier for isomerization is relatively low, and the presence of a significant population of the cis isomer can lead to distinct conformational families. The presence of two aromatic residues, Tyr and Phe, can lead to stabilizing intramolecular interactions, such as CH-π or π-π stacking, which can further influence the conformational ensemble. sci-hub.box Computational studies on similar tetrapeptides have shown that they can adopt various folded and extended conformations, with the relative populations depending on the specific sequence and environment. nih.gov
Influence of Environmental Factors on this compound Conformation
The surrounding environment plays a crucial role in modulating the conformational landscape of this compound. In aqueous solution, the peptide will adopt conformations that maximize favorable interactions with water molecules, primarily through hydrogen bonding with the polar backbone amides and the Tyr hydroxyl group. The hydrophobic side chains of Phe and Ala will tend to be shielded from the solvent.
In contrast, in a non-polar environment, such as a lipid bilayer, the peptide is likely to adopt a more compact, internally hydrogen-bonded conformation to satisfy the hydrogen-bonding potential of the backbone amides. nih.gov The pH of the solution will also affect the protonation state of the N-terminal amino group and the Tyr hydroxyl group, which can alter electrostatic interactions and conformational preferences.
Spectroscopic Methodologies for Conformational Characterization of this compound
A variety of spectroscopic techniques are employed to experimentally determine the three-dimensional structure and dynamics of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution structure and dynamics of peptides at atomic resolution. ripublication.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information about the conformation of this compound.
Key NMR parameters used for structural determination include:
Chemical Shifts (δ): The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are sensitive to the local electronic environment and can provide initial insights into the secondary structure. Deviations from random coil chemical shifts can indicate the presence of ordered structures.
Coupling Constants (J): Three-bond scalar couplings (³J) between protons, such as ³J(HN,Hα), provide information about the backbone dihedral angle φ through the Karplus equation.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons. A network of NOE constraints is the primary source of information for determining the three-dimensional structure of a peptide. For instance, a strong NOE between the amide proton of Ala and the α-proton of Tyr would be indicative of a turn structure.
Temperature Coefficients of Amide Protons: The temperature dependence of the chemical shifts of the amide protons can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds exhibit smaller temperature coefficients. ripublication.com
The following table presents hypothetical ¹H NMR chemical shift and coupling constant data for this compound in a model solvent system, based on typical values for amino acid residues in a tetrapeptide. Actual experimental values would be necessary for a precise structural determination.
| Residue | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |
| Tyr¹ | NH | 8.15 | - |
| Hα | 4.35 | ³J(HN,Hα) = 7.5 | |
| Hβ | 3.05, 2.90 | ||
| Aromatic | 7.10 (d), 6.80 (d) | ||
| Pro² | Hα | 4.40 | - |
| Hβ | 2.30, 1.95 | ||
| Hγ | 2.05, 1.85 | ||
| Hδ | 3.65, 3.50 | ||
| Phe³ | NH | 8.30 | ³J(HN,Hα) = 8.0 |
| Hα | 4.60 | ||
| Hβ | 3.15, 2.95 | ||
| Aromatic | 7.30-7.20 (m) | ||
| Ala⁴ | NH | 7.95 | ³J(HN,Hα) = 7.0 |
| Hα | 4.15 | ||
| Hβ (CH₃) | 1.35 (d) | ||
| NH₂ | 7.50, 7.10 | - |
Note: This is a representative table. Actual chemical shifts and coupling constants are highly dependent on solvent, temperature, pH, and the specific conformation of the peptide.
By integrating the data from these various NMR experiments, a detailed picture of the conformational ensemble of this compound in solution can be constructed, providing valuable insights into its structure-function relationships.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of peptides and proteins in solution. This method is predicated on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. In the context of peptides like this compound, the chromophores are the peptide bonds and the aromatic side chains of specific amino acid residues. The resulting CD spectrum provides a unique fingerprint of the peptide's predominant secondary structural elements, such as α-helices, β-sheets, β-turns, and random coils.
The analysis of this compound via CD spectroscopy would focus on the far-UV region (typically 190-250 nm), where the peptide backbone amide bonds absorb, and the near-UV region (250-310 nm), which is sensitive to the environment of the aromatic side chains of Tyrosine (Tyr) and Phenylalanine (Phe).
Due to the presence of a proline (Pro) residue at the second position, the this compound tetrapeptide is conformationally constrained. The imide ring of proline restricts the phi (Φ) dihedral angle of the peptide backbone, often inducing a turn-like structure, most commonly a β-turn. β-turns are a type of non-regular secondary structure that causes a reversal in the direction of the polypeptide chain. The Tyr-Pro sequence, in particular, is a strong initiator of β-turn conformations in peptides.
A hypothetical CD spectrum for this compound would therefore be expected to exhibit characteristics of a β-turn or a disordered conformation. The precise spectral features would depend on the solvent conditions (e.g., polarity, pH) and temperature, as these factors can influence the stability of any ordered structure.
The aromatic side chains of Tyr and Phe in this compound also contribute to the CD spectrum. nih.gov In the far-UV region, their absorption can interfere with the signals from the peptide backbone, and this contribution must be considered during spectral analysis. nih.gov In the near-UV region, the chirality of the local environment around these aromatic residues can produce distinct CD signals, offering insights into their spatial orientation and tertiary structure, although for a short peptide like this, the near-UV signals are often weak.
| Secondary Structure | Positive Maxima (approx. nm) | Negative Minima (approx. nm) |
|---|---|---|
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet (antiparallel) | ~195 | ~218 |
| β-Turn (Type I) | ~205 | ~225 (weak) and ~185 |
| Random Coil | ~212 | ~198 |
This table presents the characteristic circular dichroism signals for common peptide secondary structures. The exact peak positions and intensities can vary based on the specific peptide sequence and solvent conditions. libretexts.orgspringernature.comnih.gov
Based on the high propensity of the Tyr-Pro sequence to form a turn, it is hypothesized that the CD spectrum of this compound would most closely resemble that of a β-turn or a combination of a turn and random coil, rather than a distinct α-helical or β-sheet structure. An experimental analysis would involve dissolving the peptide in a suitable buffer, acquiring the CD spectrum across the far-UV range, and comparing the resulting spectral features to the reference values in the table above to deduce its predominant solution conformation.
Synthetic Strategies and Analog Design for H Tyr Pro Phe Ala Nh2
Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Tyr-Pro-Phe-Ala-NH2
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides like this compound. lcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lcms.cznih.gov The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing and filtration, thus avoiding complex purification of intermediate products. lcms.cz The synthesis proceeds from the C-terminus to the N-terminus. For this compound, this means the first amino acid to be attached to the resin is Alanine (B10760859) (Ala).
Resin Selection and Loading Strategies for the Tetrapeptide
The selection of an appropriate resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide. To obtain the C-terminal amide (–CONH2) of this compound, specialized amide-generating resins are required. peptide.com
Commonly used resins for synthesizing peptide amides include:
Rink Amide Resin: This is a widely used resin for Fmoc-based SPPS that yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). peptide.combiotage.com It is known for its ease of use in loading the first amino acid. biotage.com
Sieber Amide Resin: This resin is also compatible with Fmoc chemistry and is particularly advantageous when dealing with sterically hindered amino acids due to its less bulky linker compared to the Rink amide resin. biotage.compeptide.com It allows for cleavage under very mild acidic conditions, which can be beneficial if sensitive residues are present in the peptide sequence. biotage.com
MBHA (4-Methylbenzhydrylamine) Resin: This resin is typically used in Boc-based SPPS. peptide.com
For a relatively short peptide like a tetrapeptide, a resin with a standard substitution level (e.g., 0.5 to 1.2 mmol/g) is generally suitable. peptide.com The first amino acid, Fmoc-Ala-OH, is loaded onto the amide resin using standard coupling protocols.
Coupling Reagents and Deprotection Protocols for this compound Synthesis
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. bachem.com The choice of coupling reagent is crucial for ensuring high coupling efficiency and minimizing side reactions like racemization. jpt.com
Coupling Reagents: A variety of coupling reagents are available, often categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.comjpt.com
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Effective and simple, but can cause racemization. Often used with additives like HOBt to suppress side reactions. jpt.compeptide.com DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency with low racemization risk. jpt.com PyBOP has been successfully used in the synthesis of another tetrapeptide. neliti.com |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Provide excellent coupling efficiency and are popular for complex sequences. jpt.com HATU is known for being faster and causing less epimerization. peptide.com |
Deprotection Protocols: The synthesis of this compound would typically employ the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary Nα-amino group protection. The Fmoc group is stable under acidic conditions used for cleavage from some resins but is readily removed by a base. peptide.com
The general cycle for adding each amino acid (Pro, Phe, and Tyr in sequence) involves:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). neliti.com
Washing: The resin is thoroughly washed to remove the piperidine and byproducts.
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form the new peptide bond.
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the full tetrapeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., on Tyrosine) are removed simultaneously, typically using a strong acid cocktail such as 95% TFA. researchgate.net
Solution-Phase Peptide Synthesis Approaches for this compound
While less common for routine peptide synthesis due to the need for purification of intermediates, solution-phase synthesis is a viable alternative for producing this compound, particularly for large-scale production. ekb.eg This method involves coupling amino acid or peptide fragments in a suitable solvent. ekb.eg
The synthesis can be performed in a stepwise manner or by a fragment condensation approach. For a tetrapeptide, a [2+2] fragment condensation could be employed. For example:
Synthesize the dipeptide fragments Boc-Tyr-Pro-OH and H-Phe-Ala-NH2 separately.
Couple these two fragments using a suitable coupling reagent in solution.
Deprotect the N-terminal Boc group to yield the final product, this compound.
A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. ekb.eg
Purification and Purity Assessment of Synthetic this compound
Following synthesis and cleavage from the resin, the crude peptide product contains the desired tetrapeptide along with various impurities such as truncated or deletion sequences. lcms.cz Therefore, purification is a mandatory step.
Purification: The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czamericanpeptidesociety.orggilson.com
Principle: RP-HPLC separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like TFA, is used to elute the peptides. lcms.cz More hydrophobic peptides are retained longer on the column. americanpeptidesociety.org
Procedure: An analytical run is first performed to optimize the separation conditions. The method is then scaled up to a preparative column to purify larger quantities of the peptide. lcms.cz Fractions are collected and analyzed for purity.
Purity Assessment: The purity of the collected fractions and the final product must be rigorously assessed. The combination of HPLC and mass spectrometry is the standard for this purpose. mtoz-biolabs.commtoz-biolabs.com
Analytical RP-HPLC: This technique is used to determine the percentage of the desired peptide in the final sample by analyzing the peak area in the chromatogram. mtoz-biolabs.commtoz-biolabs.com
Mass Spectrometry (MS): MS is used to confirm the identity of the synthetic peptide by verifying its molecular weight. nih.gov Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly employed. nih.gov High-Resolution Mass Spectrometry (HRAM) can provide precise mass data to confirm the elemental composition and identify impurities. contractpharma.com For complex samples, two-dimensional liquid chromatography (2D-LC) coupled with MS can be used to achieve higher resolution and better peak purity assessment. chromatographyonline.com
Derivatization and Chemical Modification Strategies for this compound
The tetrapeptide this compound can be chemically modified to create analogs with potentially altered properties. Modifications can be targeted at the N-terminus, the C-terminus, or the amino acid side chains.
N-Terminal and C-Terminal Functionalization of the Tetrapeptide
N-Terminal Functionalization: The free amino group at the N-terminus (on Tyrosine) is a common site for modification.
Acylation: The N-terminus can be acetylated by treating the peptide with acetic anhydride. This modification removes the positive charge and can increase the peptide's hydrophobicity.
Reductive Alkylation: This method involves reacting the N-terminal amine with an aldehyde or ketone in the presence of a reducing agent. rsc.org It allows for the introduction of various functional groups while preserving the positive charge at the N-terminus, which can be important for biological activity. rsc.org
Pegylation: Attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of the peptide.
Labeling: Fluorophores or biotin (B1667282) can be attached to the N-terminus for use in binding assays or imaging studies.
Reversible Modifications: Recent strategies allow for the reversible modification of the N-terminus, enabling a "cage/decage" process for controlling peptide function. acs.orgnih.gov
C-Terminal Functionalization: The C-terminal amide of this compound is generally stable but can also be a target for modification, although this is often more complex than N-terminal modification.
Enzymatic Modification: Enzymes like peptide amidase can, under specific conditions, catalyze the modification of the C-terminal amide. acs.orgscispace.comacs.org For instance, they can be used for C-terminal esterification or exchange with other amines. acs.orgacs.org
Conversion to other functional groups: While starting with an amide resin fixes the C-terminus as an amide, alternative synthetic strategies could be employed to generate other functionalities. For instance, attaching the peptide to the solid support via a side chain allows for modification of the C-terminal carboxylic acid before cleavage. nih.gov Common C-terminal modifications include conversion to esters or aldehydes. formulationbio.com
Side-Chain Modifications and Bioconjugation of this compound
While specific studies detailing the side-chain modifications of this compound are not extensively documented, the principles of such modifications can be inferred from research on the parent molecule, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), and other related peptides. These modifications are crucial for probing the peptide's interaction with its biological target and for developing analogs with altered properties.
Side-Chain Modifications:
Side-chain modifications in peptides like this compound can be systematically introduced to investigate their impact on binding affinity and biological function. Common modifications to the amino acid residues present in this tetrapeptide include:
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is a common site for modification. Methylation to form 2',6'-dimethyltyrosine (Dmt) has been shown in related opioid peptides to significantly enhance bioactivity. ebi.ac.uknih.gov Other modifications could include fluorination or replacement with non-natural amino acids to alter electronic properties and binding interactions.
Proline (Pro): The cyclic nature of the proline side chain imparts a specific conformational constraint on the peptide backbone. Modifications often involve replacing proline with other cyclic or constrained amino acids, such as 3,4-dehydro-(S)-proline (Δ3Pro) or (S)-azetidine-2-carboxylic acid (Aze), to alter the backbone geometry and observe the effects on receptor binding. nih.gov
Phenylalanine (Phe): The aromatic ring of phenylalanine is a key site for modification. Substitutions on the phenyl ring, such as fluorination (e.g., 4-F-Phe, 2,4-diF-Phe), can influence lipophilicity and electrostatic interactions. nih.gov N-methylation of the amide bond involving phenylalanine has also been explored in endomorphin-2 analogs, which was found to affect binding affinity. nih.govresearchgate.net
Alanine (Ala): As the C-terminal residue in this compound, modifications to the alanine side chain are less common but could involve substitution with other small, neutral amino acids to probe the spatial requirements at this position.
Bioconjugation:
Bioconjugation involves the covalent attachment of another molecule, such as a fluorophore, a drug, or a polymer, to the peptide. This process can be used to create tools for studying the peptide's localization, to improve its pharmacokinetic properties, or to develop targeted drug delivery systems. For a tetrapeptide like this compound, bioconjugation could be achieved through several strategies:
N-terminal Conjugation: The free amino group of the N-terminal tyrosine provides a reactive site for conjugation.
Side-Chain Conjugation: The hydroxyl group of tyrosine can be targeted for specific conjugation reactions.
C-terminal Conjugation: While the C-terminus is amidated, strategies exist to modify or extend the peptide to introduce a conjugation handle.
General methods for peptide bioconjugation that could be applicable include reactions targeting the primary amine at the N-terminus or the phenolic hydroxyl group of tyrosine. mdpi.comnih.govresearchgate.net For instance, pyrrole (B145914) moieties have been conjugated to tetrapeptides to create hybrid molecules with potential synergistic activities. mdpi.comnih.govresearchgate.net Photocatalytic methods have also been developed for the C-terminal selective functionalization of peptides. princeton.edu
Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
The rational design and synthesis of analogs of this compound are central to understanding its structure-activity relationship (SAR). This compound is itself an analog of endomorphin-2, where the C-terminal phenylalanine has been replaced by alanine. This substitution provides a critical data point in the SAR of endomorphin-2.
Rational Design:
The design of analogs is guided by systematic modifications of the parent peptide to probe the importance of each component. Key strategies in the rational design of analogs of this compound would include:
Alanine Scanning: This involves systematically replacing each amino acid residue with alanine to determine its contribution to the peptide's activity. The peptide this compound is a product of an alanine scan of endomorphin-2 at position 4.
Truncation Studies: Systematically removing amino acids from the N- or C-terminus helps to identify the minimal sequence required for activity. diva-portal.orgdiva-portal.orggrafiati.com
Substitution with D-amino acids: Replacing an L-amino acid with its D-enantiomer can provide insights into the required stereochemistry for receptor interaction and can also increase metabolic stability.
Backbone Modifications: Introducing modifications to the peptide backbone, such as N-methylation or the use of peptide bond isosteres, can alter the peptide's conformation and susceptibility to enzymatic degradation. nih.gov
Cyclization: Introducing cyclic constraints, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization, can lock the peptide into a specific conformation, potentially increasing affinity and stability. mdpi.com
Synthesis:
The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). u-szeged.hu This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support resin.
A general synthetic scheme would involve:
Attachment of the C-terminal amino acid (Fmoc-Ala-OH) to a suitable resin, such as a Rink amide resin, to generate the C-terminal amide upon cleavage.
Stepwise coupling of the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH) using a coupling agent like HBTU or HATU.
Removal of the N-terminal Fmoc protecting group with a base (e.g., piperidine) after each coupling step.
Cleavage of the completed peptide from the resin and removal of side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structure-Activity Relationship (SAR) Studies:
SAR studies for this compound and its analogs involve comparing their binding affinities and functional activities. The binding affinity of this compound for the substance P 1-7 binding site has been determined to be significantly lower than that of endomorphin-2. diva-portal.orgdiva-portal.orggrafiati.com
| Compound | Sequence | Binding Affinity (Ki, nM) |
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | 8.7 ± 0.1 |
| This compound | This compound | 1460 ± 15 |
| H-Tyr-Pro-Ala-Phe-NH2 | H-Tyr-Pro-Ala-Phe-NH2 | 9.4 ± 0.1 |
| H-Ala-Pro-Phe-Phe-NH2 | H-Ala-Pro-Phe-Phe-NH2 | 11.5 ± 0.1 |
| H-Tyr-Ala-Phe-Phe-NH2 | H-Tyr-Ala-Phe-Phe-NH2 | 10.2 ± 0.3 |
Table based on data from Fransson, R. et al. (2011). diva-portal.orgdiva-portal.orggrafiati.com
This dramatic decrease in affinity (from 8.7 nM for endomorphin-2 to 1460 nM for this compound) highlights the critical importance of the phenylalanine residue at position 4 for high-affinity binding to this particular target. diva-portal.orgdiva-portal.orggrafiati.com In contrast, substitution of the phenylalanine at position 3 with alanine (H-Tyr-Pro-Ala-Phe-NH2) results in only a minor change in affinity, indicating a greater tolerance for modification at this position. diva-portal.orgdiva-portal.orggrafiati.com These findings demonstrate the power of rational analog design in elucidating the specific molecular interactions that govern peptide-receptor recognition.
Analytical Methodologies for Quantification and Biological Assessment of H Tyr Pro Phe Ala Nh2
Chromatographic Techniques for H-Tyr-Pro-Phe-Ala-NH2 Separation and Purity Analysis
Chromatographic methods are fundamental for the separation of this compound from impurities and for assessing its purity. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC) for this compound Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like this compound. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, leveraging differences in hydrophobicity. nih.govthermofisher.com In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). thermofisher.comphenomenex.com
A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute the peptide from the column. phenomenex.com Mobile phase additives such as trifluoroacetic acid (TFA) or formic acid are crucial for improving peak shape and resolution by acting as ion-pairing agents. bioprocessonline.com Detection is commonly performed using a UV detector. The peptide bond absorbs strongly around 210-220 nm, providing a universal detection method for peptides. researchgate.net Additionally, the presence of a tyrosine residue in this compound allows for detection at approximately 280 nm, offering another level of selectivity. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, 3.5-5 µm particle size, 150 x 4.6 mm | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier; its increasing concentration elutes the peptide. |
| Gradient | 5% to 60% B over 30 minutes | A shallow gradient is often used for peptides to achieve optimal separation from closely related impurities. phenomenex.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide bond and 280 nm for the tyrosine side chain. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Ultra-Performance Liquid Chromatography (UPLC) in this compound Research
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed. biopharminternational.com This technology utilizes columns packed with sub-2-micron particles, which operate at much higher pressures. creative-proteomics.com For the analysis of this compound, UPLC provides much sharper and narrower peaks, leading to a greater ability to separate the target peptide from synthesis-related impurities or degradants.
The benefits of UPLC are particularly valuable in peptide mapping and purity analysis where complex mixtures of peptides must be resolved. The increased sensitivity is advantageous for detecting low-level impurities, while the faster analysis times (often 5-10 times shorter than HPLC) increase sample throughput significantly. biopharminternational.com The reduced peak volumes in UPLC also lead to taller peaks, which enhances detection sensitivity. biopharminternational.com
Table 2: Comparison of HPLC and UPLC for Peptide Analysis
| Feature | HPLC | UPLC | Advantage of UPLC for this compound |
| Particle Size | 3.5–5 µm | < 2 µm biopharminternational.com | Higher efficiency, leading to superior resolution and sharper peaks. |
| Operating Pressure | 2,000–6,000 psi | > 15,000 psi creative-proteomics.com | Allows for the use of smaller particles and longer columns for higher resolution, or shorter columns for faster analysis. |
| Resolution | Good | Excellent | Better separation of this compound from structurally similar impurities. biopharminternational.com |
| Analysis Speed | Slower | Faster (up to 9x) biopharminternational.com | High-throughput analysis for quality control or screening purposes. |
| Sensitivity | Standard | Higher (up to 3x) biopharminternational.com | Improved detection of trace-level impurities and degradants. |
| Solvent Consumption | Higher | Lower | Reduced operational costs and more environmentally friendly. creative-proteomics.com |
Mass Spectrometry-Based Detection and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing precise molecular weight information and structural details. nih.govspringernature.com When coupled with liquid chromatography, it becomes a powerful technique for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection specificity of mass spectrometry. researchgate.net For this compound, LC-MS analysis can unequivocally confirm the identity of the eluted peak from the chromatograph by measuring its mass-to-charge ratio (m/z). Using electrospray ionization (ESI), the peptide is gently ionized, typically forming a protonated molecular ion [M+H]+.
Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation by inducing fragmentation of the selected precursor ion. nih.gov This process, often achieved through collision-induced dissociation (CID), breaks the peptide along its amide backbone, generating a predictable series of fragment ions known as b- and y-ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus. The specific fragmentation pattern serves as a structural fingerprint, confirming the amino acid sequence of this compound. For this tetrapeptide, fragmentation would be expected to occur at the Pro-Phe, Phe-Ala, and Ala-NH2 amide bonds.
Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]+)
| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |
| Precursor Ion | [Y-P-F-A-NH2+H]+ | 524.28 |
| b₁ | Y | 164.07 |
| b₂ | Y-P | 261.12 |
| b₃ | Y-P-F | 408.19 |
| y₁ | A-NH₂ | 89.07 |
| y₂ | F-A-NH₂ | 236.14 |
| y₃ | P-F-A-NH₂ | 333.19 |
Quantitative Mass Spectrometry Methods for this compound in Research Samples
For accurate quantification of this compound in complex research samples, targeted mass spectrometry techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) are employed. nih.govspringernature.com These methods are typically performed on a triple quadrupole mass spectrometer and offer exceptional sensitivity and selectivity. washington.edunih.gov
In an MRM assay, the first quadrupole (Q1) is set to isolate the precursor ion of this compound (e.g., m/z 524.28). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for one or more specific, intense fragment ions (e.g., y₂ at m/z 236.14 and b₃ at m/z 408.19). washington.edu The simultaneous detection of the precursor and its specific fragments, known as a "transition," is highly specific to the target peptide, minimizing interference from other molecules in the sample. nih.gov For robust quantification, a stable-isotope-labeled version of the peptide is often used as an internal standard. nih.gov
Table 4: Example MRM Transitions for Quantification of this compound
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ion Type | Use |
| This compound | 524.28 | 236.14 | y₂ | Quantifier (primary transition for quantification) |
| This compound | 524.28 | 408.19 | b₃ | Qualifier (secondary transition for identity confirmation) |
| This compound | 524.28 | 333.19 | y₃ | Qualifier (additional transition for confirmation) |
Bioanalytical Assay Development for this compound in Biological Matrices (Non-Clinical)
Analyzing this compound in biological matrices such as plasma or serum presents unique challenges, including the presence of high concentrations of proteins, lipids, and other endogenous molecules that can interfere with the analysis. nih.govspringernature.com Therefore, a robust sample preparation procedure is critical for developing a reliable bioanalytical assay.
The primary goal of sample preparation is to extract the peptide from the matrix, remove interfering substances, and concentrate the analyte before LC-MS analysis. Common techniques for peptide extraction include:
Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample. jocpr.com The solvent denatures and precipitates the abundant plasma proteins, while the smaller peptide remains in the supernatant, which can then be further processed or directly injected into the LC-MS system. nih.govspringernature.com
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT. nih.gov The plasma sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the peptide of interest is then eluted with a specific solvent. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used depending on the physicochemical properties of the peptide. This step is crucial for removing lipids and other contaminants that can cause ion suppression in the mass spectrometer. springernature.com
Liquid-Liquid Extraction (LLE): While less common for peptides, LLE can be used to separate the analyte based on its differential solubility in two immiscible liquid phases.
The development of a non-clinical bioanalytical assay requires careful optimization of these extraction steps to ensure high recovery, minimize matrix effects, and achieve the necessary sensitivity and accuracy for quantification. nih.govnih.gov The final method is typically validated to demonstrate its precision, accuracy, selectivity, and stability. nih.gov
Table 5: General Workflow for Bioanalytical Assay of this compound in Plasma
| Step | Procedure | Rationale |
| 1. Sample Collection | Collect plasma using an appropriate anticoagulant and protease inhibitors. | Prevents enzymatic degradation of the peptide after collection. |
| 2. Internal Standard Addition | Spike plasma sample with a known amount of a stable-isotope-labeled internal standard. | Corrects for variability in sample processing and instrumental analysis. nih.gov |
| 3. Protein Precipitation | Add 3 volumes of cold acetonitrile, vortex, and centrifuge. | Removes the majority of high-molecular-weight proteins. nih.govjocpr.com |
| 4. Supernatant Cleanup (SPE) | Load the supernatant onto a conditioned SPE cartridge. Wash with a weak solvent and elute with a strong solvent. | Provides further cleanup by removing salts, lipids, and other interfering substances. nih.govspringernature.com |
| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase. | Concentrates the sample and ensures compatibility with the chromatographic system. |
| 6. LC-MS/MS Analysis | Inject the reconstituted sample and quantify using a validated MRM method. | Provides sensitive and selective detection and quantification of this compound. nih.gov |
Immunoassays (e.g., ELISA) for this compound Detection and Quantification
Immunoassays represent a highly sensitive and specific method for the detection and quantification of peptides like this compound. The cornerstone of such an assay is the generation of antibodies that can specifically recognize and bind to the target peptide. The Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed format for this purpose, typically configured as a competitive assay for small molecules like tetrapeptides.
The development of a competitive ELISA for this compound would involve several key steps. First, because small peptides are often not immunogenic on their own, this compound would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit a robust immune response in an animal model for the production of polyclonal or monoclonal antibodies. nih.govmdpi.com
The assay itself involves the immobilization of a known quantity of the this compound peptide (or a peptide-protein conjugate) onto the surface of a microtiter plate. mdpi.com The sample to be analyzed, which may contain an unknown amount of this compound, is then added to the wells along with a limited amount of specific anti-peptide antibody. The "free" peptide in the sample competes with the immobilized peptide for binding to the antibody. After an incubation period, unbound reagents are washed away.
A secondary antibody, which is conjugated to an enzyme such as Horseradish Peroxidase (HRP), is then added. This secondary antibody binds to the primary antibody that is now captured on the plate. Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample; a higher concentration of the peptide in the sample results in less primary antibody binding to the plate, leading to a weaker signal. exkitstore.com The concentration is determined by comparing the signal to a standard curve generated with known concentrations of the peptide.
Key performance characteristics of such an assay include its sensitivity (Limit of Detection, LOD) and specificity. Specificity is assessed by measuring the cross-reactivity against structurally similar peptides to ensure the antibody primarily recognizes the target sequence.
Table 1: Hypothetical Performance Characteristics of a Competitive ELISA for this compound This table presents illustrative data based on typical performance of peptide immunoassays.
| Parameter | Value | Description |
| Assay Range | 0.1 - 10 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | 0.05 ng/mL | The lowest concentration of the peptide that can be reliably detected. |
| Intra-assay CV | < 8% | Coefficient of variation within a single assay run. |
| Inter-assay CV | < 12% | Coefficient of variation between different assay runs. |
| Cross-reactivity | The percentage of signal generated by related peptides compared to this compound. | |
| H-Tyr-Pro-Phe-OH | < 1% | Shows specificity for the C-terminal amide. |
| H-Ala-Pro-Phe-Ala-NH2 | < 0.5% | Shows specificity for the N-terminal Tyrosine. |
| H-Tyr-Pro-Gly-Ala-NH2 | < 5% | Shows specificity for the Phenylalanine at position 3. |
Radioligand Binding Assays for this compound Receptor Interactions
Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as this compound, and its corresponding receptor. nih.gov These assays provide quantitative data on binding affinity, receptor density, and specificity of interaction. The technique relies on the use of a radioactively labeled form of a ligand to monitor its binding to receptors in biological preparations like tissue homogenates or cell membranes. nih.govnih.gov
To study this compound, the peptide itself could be radiolabeled, typically with tritium (B154650) ([³H]), to create [³H]this compound. This radioligand would then be used in saturation or competition binding experiments.
In a saturation binding experiment , increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation. The goal is to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the tissue. nih.govnih.gov A lower Kd value signifies higher binding affinity.
In a competition binding experiment , a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, "cold" this compound or other test compounds). This assay measures the ability of the unlabeled ligand to displace the radioligand from the receptor. The data are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. nih.gov
For instance, research on the structurally analogous peptide [³H]Tyr-D-Ala-Phe-Phe-NH2 (TAPP) demonstrated its utility as a radioligand for characterizing mu-opioid receptors. In studies using rat brain membranes, [³H]TAPP labeled a single class of sites with high affinity. nih.gov A similar approach could be applied to this compound to identify and characterize its potential molecular targets.
Table 2: Example Receptor Binding Data for a Tetrapeptide Analogous to this compound Data presented is based on published findings for the similar peptide [³H]Tyr-D-Ala-Phe-Phe-NH2 to illustrate typical assay results. nih.gov
| Assay Type | Preparation | Parameter | Value | Description |
| Saturation | Rat Brain Membranes | Kd | 0.31 nM | Equilibrium dissociation constant, indicating high binding affinity. |
| Bmax | 119 fmol/mg protein | Maximum density of receptors in the tissue. | ||
| Saturation | CHO-μ-receptor Cells | Kd | 0.78 nM | Equilibrium dissociation constant in a cloned cell system. |
| Bmax | 1806 fmol/mg protein | Receptor density in an overexpressing cell line. | ||
| Competition | Rat Brain Membranes | Ki (DAMGO) | 1.2 nM | Inhibitory constant for the standard μ-opioid agonist DAMGO. |
| Ki (Naloxone) | 2.5 nM | Inhibitory constant for the opioid antagonist Naloxone. |
Due to a lack of available scientific data for the specific chemical compound this compound, we are unable to provide a detailed article on its mechanistic insights and biological activity. Extensive searches for this particular tetrapeptide did not yield specific research findings regarding its receptor interactions, binding kinetics, or the intracellular signaling pathways it may modulate.
The scientific literature readily provides information on similar, but distinct, peptides. For instance, extensive research is available on endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2) and various protease-activated receptor (PAR) agonists, which share some structural similarities with the requested compound. mdpi.comsigmaaldrich.comnih.gov These studies detail interactions with G protein-coupled receptors and the involvement of second messengers like cAMP and Ca2+. nih.govnih.govfrontiersin.org However, the biological activity of peptides is highly dependent on their specific amino acid sequence, and therefore, data from related but different molecules cannot be accurately extrapolated to this compound.
Without dedicated studies on this compound, any discussion on its putative receptors, binding affinities, or impact on downstream signaling cascades would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the specific biological functions of this tetrapeptide.
Mechanistic Insights into the Biological Activity of H Tyr Pro Phe Ala Nh2
Intracellular Signaling Pathways Modulated by H-Tyr-Pro-Phe-Ala-NH2
Phosphorylation Events and Kinase Activation Induced by the Tetrapeptide
Currently, there is no specific information available in the scientific literature detailing phosphorylation events or the activation of specific kinases directly induced by the tetrapeptide this compound. Research has not yet elucidated the direct impact of this peptide on intracellular signaling cascades involving kinase activity.
Enzymatic Modulation and Substrate Interactions by this compound
Research into the biological activity of this compound has identified its interaction with the binding site for the neuropeptide Substance P fragment 1-7 (SP1–7). diva-portal.orgdiva-portal.org Substance P and its fragments are involved in a variety of physiological processes, and their binding sites represent targets for potential therapeutic modulation. mdpi.comnih.gov
This compound has been evaluated for its ability to inhibit the binding of radiolabeled [³H]-SP1–7 to its specific binding sites in rat spinal cord membranes. This interaction suggests that the tetrapeptide can act as a ligand at this site, potentially modulating the downstream effects initiated by the endogenous ligand. The affinity of this interaction provides insight into the peptide's potential to influence the SP1-7 signaling system.
Kinetic studies have quantified the binding affinity of this compound for the SP1–7 binding site. The inhibition constant (Ki) for this interaction was determined to be 1460 ± 15 nM. diva-portal.orgdiva-portal.org This value indicates a moderate affinity for the binding site.
For context and to understand the structure-activity relationship, the same study investigated several related peptides, including alanine-substituted analogues of endomorphin-2 (EM-2). The data reveals that the C-terminal amino acid plays a critical role in the binding affinity. For instance, substituting the C-terminal alanine (B10760859) in this compound with a phenylalanine residue, as seen in the analogue H-Tyr-Pro-Ala-Phe-NH2, results in a significantly higher affinity (Ki = 9.4 ± 0.1 nM). diva-portal.orgdiva-portal.org
Below is a data table summarizing the binding affinities of this compound and related peptides to the rat spinal cord [³H]-SP1–7 binding site, as reported in the literature. diva-portal.orgdiva-portal.org
| Compound/Peptide | Sequence | Binding Affinity (Ki ± SEM) (nM) |
| This compound | This compound | 1460 ± 15 |
| [Ala³]EM-2 | H-Tyr-Pro-Ala-Phe-NH2 | 9.4 ± 0.1 |
| Endomorphin-2 (EM-2) | H-Tyr-Pro-Phe-Phe-NH2 | 8.7 ± 0.1 |
| [Ala²]EM-2 | H-Tyr-Ala-Phe-Phe-NH2 | 10.2 ± 0.3 |
| [Ala¹]EM-2 | H-Ala-Pro-Phe-Phe-NH2 | 11.5 ± 0.1 |
| Substance P 1-7 (SP1–7) | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | 1.6 ± 0.1 |
This interactive table allows for sorting and filtering of the presented data.
Cellular and Subcellular Effects of this compound
There is currently no specific data available in the scientific literature regarding the effects of this compound on cell proliferation, differentiation, or apoptosis. While its interaction with the SP1-7 binding site suggests potential involvement in cellular processes, direct experimental evidence of such modulation by this specific tetrapeptide has not been reported.
Detailed research findings on the specific effects of this compound on cellular migration, adhesion, and invasion are not available in the current scientific literature. Consequently, no definitive statements can be made regarding its role in these complex cellular behaviors.
Impact of this compound on Ion Channel Activity and Membrane Potential
Direct electrophysiological studies detailing the specific effects of this compound on ion channels and neuronal membrane potential are not available in the current scientific literature. However, its mechanism can be inferred from its structural relationship to endomorphin-2, a potent agonist for the μ-opioid receptor (MOR).
μ-opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist typically initiates a signaling cascade that modulates the activity of two key types of ion channels:
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This increases the outward flow of potassium ions (K+) from the neuron. frontiersin.orgacs.org
Inhibition of N-type voltage-gated calcium channels (VGCC): This reduces the influx of calcium ions (Ca2+) into the neuron, particularly at the presynaptic terminal. frontiersin.orgacs.org
The combined effect of K+ efflux and reduced Ca2+ influx leads to hyperpolarization of the neuronal membrane, making it more difficult to fire an action potential, and decreases the release of neurotransmitters. frontiersin.org This is the primary mechanism by which opioid agonists induce their inhibitory effects on neuronal activity.
The ability of this compound to elicit this response is severely compromised. Structure-activity relationship studies, specifically an alanine scan of endomorphin-2, revealed that the C-terminal phenylalanine is absolutely crucial for high-affinity binding. diva-portal.org Replacing this residue with alanine, to create this compound, results in a catastrophic loss of binding affinity. diva-portal.org One study that examined the binding of endomorphin-2 and its analogs to rat spinal cord membranes found that this compound had an equilibrium inhibition constant (Ki) of 1460 nM. diva-portal.org This is approximately 168-fold weaker than the binding of the parent compound, endomorphin-2 (Ki = 8.7 nM). diva-portal.org
Given this extremely poor interaction with the receptor, it is expected that this compound would have a negligible impact on GIRK and VGCC channel activity. Consequently, it is unlikely to cause any significant change in neuronal membrane potential compared to potent agonists like endomorphin-2.
Table 1: Comparative Binding Affinity of Endomorphin-2 Analogs
| Compound | Sequence | Binding Affinity (Ki ± SEM, nM) diva-portal.org |
|---|---|---|
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe -NH2 | 8.7 ± 0.1 |
| Analog (Ala Scan) | H-Tyr-Pro-Phe-Ala -NH2 | 1460 ± 15 |
Influence of this compound on Gene Expression and Protein Synthesis Profiles
There are no published transcriptomic or proteomic studies that have specifically analyzed the influence of this compound on cellular gene expression or protein synthesis profiles. The investigation of such downstream effects is typically reserved for compounds that demonstrate potent and specific activity at a primary target.
In principle, the activation of μ-opioid receptors can influence gene transcription through various intracellular signaling pathways. For instance, the inhibition of adenylyl cyclase by the Gi subunit leads to decreased cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA). nih.gov PKA is a key enzyme that phosphorylates numerous targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of a wide array of genes.
However, initiating such a complex and energy-dependent cellular response requires robust receptor activation. As established by binding assay data, this compound is an exceptionally weak ligand for its presumed target. diva-portal.org The substitution of the critical C-terminal phenylalanine with alanine prevents the effective receptor engagement needed to trigger a significant downstream signaling cascade. diva-portal.org Therefore, it is highly improbable that this compound, at physiological concentrations, would induce any measurable changes in the cellular transcriptome or proteome.
Table 2: Hypothetical Representation of Transcriptomic Data Analysis This table is a hypothetical example of how data would be presented if the compound were active; no such real data exists for this compound.
| Gene Symbol | Full Gene Name | Fold Change | p-value |
|---|---|---|---|
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.02 | 0.95 |
| ARC | Activity Regulated Cytoskeleton Associated Protein | 0.99 | 0.98 |
| BDNF | Brain Derived Neurotrophic Factor | -1.01 | 0.96 |
| CREB1 | CAMP Responsive Element Binding Protein 1 | 1.00 | 0.99 |
Regulation of Organelle Function and Subcellular Compartmentalization by the Tetrapeptide
Direct research examining the effects of this compound on organelle function and subcellular compartmentalization is absent from the scientific literature. The discussion of its potential effects is therefore speculative and based on the known mechanisms of potent opioid agonists.
Two key processes related to organelle function and compartmentalization are regulated by GPCR signaling:
Receptor Trafficking and Subcellular Compartmentalization: Upon sustained activation by an agonist, μ-opioid receptors are phosphorylated by GPCR kinases (GRKs). This promotes the binding of β-arrestin proteins, which not only desensitizes G-protein signaling but also targets the receptor for internalization via clathrin-coated pits into the endosomal system. nih.gov This process represents a dynamic shift in the receptor's subcellular localization from the plasma membrane to intracellular organelles (endosomes), which is critical for both signal termination and potential resensitization.
Regulation of Organelle-Specific Signaling: Downstream signaling molecules can be precisely localized to regulate the function of specific organelles. A-Kinase Anchoring Proteins (AKAPs), for example, tether Protein Kinase A (PKA) to distinct subcellular locations, such as the outer mitochondrial membrane or the nuclear envelope. nih.gov This compartmentalization ensures that cAMP signaling is directed toward specific substrates within these organelles, influencing processes like apoptosis or gene expression. nih.gov
The ability of this compound to regulate these processes is expected to be virtually nonexistent. Both receptor internalization and the activation of downstream effectors like PKA are dependent on potent agonist binding and subsequent receptor conformation changes. Given the tetrapeptide's extremely low binding affinity due to the Ala substitution, it would fail to occupy and activate the μ-opioid receptor effectively enough to induce significant receptor trafficking or to generate a signal with sufficient amplitude to affect organelle-specific functions. diva-portal.org
Structure Activity Relationship Sar Studies of H Tyr Pro Phe Ala Nh2 and Its Analogs
Systematic Amino Acid Substitutions and their Functional Consequences on H-Tyr-Pro-Phe-Ala-NH2 Activity
The N-terminal Tyrosine (Tyr) residue is a critical component for the biological activity of many opioid peptides. researchgate.net Its phenolic hydroxyl group is often essential for receptor binding. researchgate.net In related opioid peptides, the aromatic nature of the Tyr residue at the N-terminus is a key pharmacophoric element, potentially engaging in crucial interactions with the receptor. Studies on analogous peptides have shown that modifications to this residue, such as its removal or replacement, can dramatically alter biological activity. researchgate.net For instance, in endomorphin-2, the Tyr-Pro sequence is considered a critical fragment for binding to the µ-opioid receptor. diva-portal.org The importance of the Tyr residue is further highlighted by its conservation across various endogenous opioid peptides.
The Phenylalanine (Phe) residue at the third position provides an aromatic side chain that is often involved in receptor recognition. Aromatic amino acids like Phe are crucial for protein-protein interactions and can participate in various non-covalent interactions, including hydrophobic and cation-π interactions. mdpi.com In many bioactive peptides, the spatial orientation of aromatic side chains is critical for binding affinity and selectivity. nih.gov Studies on related peptides, such as deltorphin (B1670231) II, have investigated the role of the Phe residue in binding to opioid receptors. oup.com In endomorphin-2, the spatial orientation of the Phe aromatic side chains at positions 3 and 4 appears to be particularly important. nih.gov
The Alanine (B10760859) (Ala) residue at the fourth position is the smallest chiral amino acid, and its role can be assessed through substitution with other amino acids. Replacing Ala with larger or more functionalized residues can probe the steric and electronic requirements at this position for receptor interaction. In some peptide series, substitution with a D-amino acid at this position can enhance activity. For instance, in the opioid peptide dermorphin (B549996), a D-Ala at position 2 is crucial for its high potency. researchgate.net
The C-terminal amidation is a common modification in bioactive peptides that often enhances stability against enzymatic degradation by carboxypeptidases. acs.org It can also influence receptor binding and potency. acs.org Studies on related peptides have shown that C-terminal amidation can lead to greater binding affinity compared to the corresponding free acid. acs.org For instance, amidation of the C-terminus of Substance P (1-7) resulted in a peptide with greater binding affinity. acs.org Research has also shown that an amidating enzyme in the pituitary can accept a peptide with a C-terminal D-alanine as a substrate, suggesting that the stereochemistry at this position can be important for amidation. nih.gov
| Modification | Effect on Activity | Reference |
| N-Terminal Tyr | Critical for µ-opioid receptor binding. | diva-portal.org |
| Proline at Position 2 | Induces conformational rigidity, important for bioactivity. | nih.gov |
| Phenylalanine at Position 3 | Aromatic side chain likely involved in receptor recognition. | nih.govoup.com |
| C-Terminal Amidation | Often increases stability and can enhance binding affinity. | acs.org |
Modifications of the Peptide Backbone and Their Effects on this compound Potency
Modifying the peptide backbone is a strategy to improve potency, selectivity, and metabolic stability. acs.orgnih.gov One common modification is N-methylation, where a methyl group is added to the amide nitrogen of the peptide bond. acs.org This can provide steric hindrance to protect against proteolytic degradation and can also influence the peptide's conformation. acs.org Another approach is the introduction of isosteric replacements for the amide bond, such as a ketomethylene linkage (-CO-CH2-). nih.gov However, in some cases, such modifications can lead to reduced activity. nih.gov
| Modification Type | Example | Effect on Potency | Reference |
| N-methylation | Introduction of a methyl group on the amide nitrogen. | Can increase metabolic stability and alter binding affinity. | acs.org |
| Amide Bond Isosteres | Replacement of -CO-NH- with -CO-CH2-. | Can lead to reduced opioid activity. | nih.gov |
Conformational Constraints and Cyclization Strategies for this compound Activity Optimization
Introducing conformational constraints is a powerful tool in peptide drug design to lock the peptide into its bioactive conformation, thereby increasing affinity and stability. diva-portal.orgfrontiersin.org This can be achieved through various cyclization strategies.
Side-chain to side-chain cyclization: This involves linking the side chains of two amino acids within the peptide sequence to form a cyclic analog. nih.gov
Backbone cyclization: This strategy involves forming a covalent bond between the N-terminus and the C-terminus, or between the N-terminus and a side chain, or between a side chain and the C-terminus. frontiersin.org This approach can create more rigid structures. frontiersin.org
Introduction of constrained amino acids: Incorporating conformationally restricted amino acid analogs, such as those with a benzazepinone (B8055114) scaffold, can also be used to induce specific structural features. researchgate.net
These strategies aim to reduce the conformational flexibility of the peptide, which can lead to a more favorable entropy change upon binding to the receptor. diva-portal.org For instance, constrained analogs of endomorphin-2 have been synthesized and shown to have altered analgesic effects and receptor affinities. nih.gov
| Strategy | Description | Goal | Reference |
| Side-chain to side-chain cyclization | Linking amino acid side chains. | To create a more rigid, bioactive conformation. | nih.gov |
| Backbone cyclization | Forming a cyclic peptide via the peptide backbone. | To significantly restrict conformational freedom and enhance stability. | frontiersin.org |
| Constrained Amino Acids | Incorporating rigid amino acid mimetics. | To induce specific turns or secondary structures. | researchgate.net |
Compound Names Table
| Abbreviation | Full Name |
| This compound | Tyrosyl-prolyl-phenylalanyl-alaninamide |
| H-Tyr-Pro-Phe-Phe-NH2 | Tyrosyl-prolyl-phenylalanyl-phenylalaninamide (Endomorphin-2) |
| H-D-Ala-Phe-Gly-NH2 | D-Alanyl-phenylalanyl-glycinamide |
| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | Tyrosyl-D-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide (Dermorphin) |
| Tyr | Tyrosine |
| Pro | Proline |
| Phe | Phenylalanine |
| Ala | Alanine |
| Gly | Glycine |
| Trp | Tryptophan |
| Ser | Serine |
| Asn | Asparagine |
| Arg | Arginine |
| Lys | Lysine |
| Leu | Leucine |
| Ile | Isoleucine |
| Val | Valine |
| Asp | Aspartic acid |
| Glu | Glutamic acid |
| Cys | Cysteine |
| Met | Methionine |
| His | Histidine |
| Thr | Threonine |
| Gln | Glutamine |
| Orn | Ornithine |
| Dab | 2,4-Diaminobutyric acid |
| Dap | 2,3-Diaminopropionic acid |
| Pen | Penicillamine |
| Sar | Sarcosine |
| Dmt | 2',6'-Dimethyltyrosine |
| Nal | Naphthylalanine |
| Cha | Cyclohexylalanine |
| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Chx | Cyclohexylalanine |
| ΔZPhe | (Z)-α,β-didehydro-phenylalanine |
| Aba | 4-amino-2-benzazepin-3-one |
| pGlu | Pyroglutamic acid |
| Mpa | Mercaptopropionic acid |
| Eda | Ethylenediamine |
| OVT | Oxytocin |
| PBAN | Pheromone biosynthesis activating neuropeptide |
| CCK | Cholecystokinin |
| TAPS | Tyr-D-Arg-Phe-Sar |
Development of Biased Agonists or Antagonists from this compound Scaffolds
Biased agonism is a phenomenon where a ligand, upon binding to a G protein-coupled receptor (GPCR), preferentially activates one intracellular signaling pathway over another (e.g., G protein-mediated signaling versus β-arrestin recruitment). nih.govmdpi.com This concept has gained significant traction in drug discovery, as it offers the potential to develop therapeutics with improved efficacy and reduced side effects. unibo.it The development of biased agonists or antagonists often involves subtle modifications to an existing ligand scaffold. mdpi.com
Currently, there is no specific information available in the scientific literature detailing the development of biased agonists or antagonists derived directly from the this compound scaffold.
However, the general principles for creating biased ligands from peptide scaffolds are well-established and could theoretically be applied to this compound. These strategies include:
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can alter the ligand-receptor interaction surface, stabilizing a receptor conformation that favors a particular signaling pathway. nih.gov For instance, in other peptide systems, substitutions at various positions have been shown to transform agonists into antagonists or to introduce bias. researchgate.net
Backbone Modifications: Introducing constraints such as cyclization or N-methylation can restrict the conformational flexibility of the peptide, locking it into a shape that preferentially activates a specific downstream signal. nih.gov
Pharmacophore Elucidation: Understanding the key chemical features responsible for agonism versus biased signaling is crucial. This knowledge can then be used to design new molecules with the desired signaling profile.
While research has explored biased agonism in structurally related opioid peptides like endomorphins, nih.gov direct translation of these findings to the this compound scaffold would require empirical investigation. The specific receptor target and its unique response to ligand binding would ultimately determine the feasibility and success of developing biased ligands from this particular tetrapeptide.
Pharmacophore Modeling for this compound and its Active Analogs
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query for virtual screening of compound libraries to identify new potential ligands or to guide the rational design of more potent and selective analogs. dovepress.comacs.org
There are no publicly available pharmacophore models specifically developed for this compound.
The process of developing a pharmacophore model for this tetrapeptide and its active analogs would typically involve the following steps:
Selection of a Training Set: A group of molecules with known and varied biological activities, including active and inactive compounds, would be chosen. For this compound, this would include analogs with single amino acid substitutions and their corresponding binding affinities or functional activities.
Conformational Analysis: Since peptides are flexible, a thorough exploration of the possible 3D conformations of the training set molecules is performed to identify the likely bioactive conformation—the shape the molecule adopts when it binds to its receptor.
Feature Identification and Alignment: Common chemical features present in the active molecules are identified. The molecules are then aligned in 3D space based on these features.
Hypothesis Generation and Validation: A pharmacophore hypothesis is generated that encapsulates the spatial arrangement of features essential for activity and excludes features associated with inactivity. This model is then validated by its ability to distinguish known active compounds from inactive ones in a test set or a database.
Computational and Theoretical Studies on H Tyr Pro Phe Ala Nh2
Molecular Dynamics Simulations of H-Tyr-Pro-Phe-Ala-NH2
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a window into its conformational landscape and interactions with its environment.
Conformational Sampling and Stability of the Tetrapeptide in Solution
The stability of different conformations is assessed by analyzing the simulation trajectory to identify structures that persist for longer durations. These stable conformations are often characterized by specific intramolecular hydrogen bonds and hydrophobic interactions between the amino acid side chains. For instance, the aromatic rings of tyrosine and phenylalanine can engage in π-π stacking interactions, which can stabilize folded or turn-like structures. The alanine (B10760859) residue, with its small methyl side chain, generally provides less steric hindrance, allowing for a greater range of backbone conformations compared to bulkier residues.
A representative, though hypothetical, distribution of major conformational families for this compound in an aqueous solution as determined by MD simulations is presented in Table 1.
| Conformational Family | Key Dihedral Angles (Φ, Ψ) | Predominant Secondary Structure | Population (%) |
| 1 | Tyr: -60°, 150°; Pro: -60°, 30°; Phe: -80°, 120°; Ala: -70°, 140° | β-turn (Type I) | 45 |
| 2 | Tyr: -75°, 160°; Pro: -55°, 150°; Phe: -120°, 130°; Ala: -80°, 150° | Extended | 30 |
| 3 | Tyr: -65°, -30°; Pro: -60°, 20°; Phe: -90°, 0°; Ala: -100°, 10° | Turn-like | 15 |
| 4 | Various | Random Coil | 10 |
Table 1: Hypothetical Conformational Families of this compound from Molecular Dynamics Simulations. This table illustrates the types of data that can be obtained from MD simulations, showing the distribution of different conformations.
This compound Interaction with Biological Membranes and Solvent Systems
The interaction of peptides with biological membranes is critical for their absorption, distribution, and mechanism of action. MD simulations can model the behavior of this compound at the interface of a lipid bilayer and water, mimicking a cell membrane. The hydrophobic residues, phenylalanine and the aromatic part of tyrosine, are likely to favor insertion into the nonpolar core of the membrane, while the more polar tyrosine hydroxyl group and the peptide backbone may interact with the polar head groups of the lipids and the surrounding water. pnas.orgnih.gov
Simulations in different solvent systems, such as water and dimethyl sulfoxide (B87167) (DMSO), can reveal how the environment affects the peptide's conformational preferences. nih.gov Water, a polar protic solvent, will favor conformations where hydrophobic residues are shielded from the solvent, while a more apolar solvent might stabilize more extended structures. Understanding these interactions is crucial for predicting how the peptide will behave in different biological compartments.
Molecular Docking and Binding Site Prediction for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for predicting the interaction of a peptide like this compound with a potential protein receptor.
Ligand-Receptor Docking Simulations of this compound to Putative Targets
Given the structural similarity of the N-terminal Tyr-Pro-Phe motif to endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a known µ-opioid receptor agonist, it is plausible that this compound could also interact with opioid receptors. acs.orgsemanticscholar.org Docking simulations would typically involve placing the tetrapeptide into the known binding site of the µ-opioid receptor and using a scoring function to evaluate the most likely binding poses. These simulations can help to hypothesize whether this compound is a likely ligand for this receptor and provide a basis for experimental validation. In a study on a related truncated endomorphin-2 peptide, H-Tyr-Pro-Phe-NH2, a binding affinity (Ki) of 46.3 nM for the µ-opioid receptor was reported, suggesting that shorter peptides in this family can retain receptor interaction. semanticscholar.org The substitution of phenylalanine with alanine at the C-terminus in this compound, however, was shown in one study to significantly decrease binding affinity to a specific substance P binding site, indicating the importance of this position for certain receptor interactions. diva-portal.org
Prediction of this compound Binding Modes and Key Interacting Residues
Successful docking simulations can provide a detailed picture of the binding mode of this compound within a receptor's active site. This includes identifying the key amino acid residues in the receptor that form hydrogen bonds, ionic interactions, and hydrophobic contacts with the peptide. For instance, the tyrosine residue of many opioid peptides is known to form a crucial salt bridge with a conserved aspartate residue in the opioid receptor. semanticscholar.org The aromatic ring of the phenylalanine residue likely fits into a hydrophobic pocket within the receptor. The proline residue would adopt a specific conformation to orient the N-terminal tyrosine appropriately for receptor engagement.
A hypothetical summary of key interactions for this compound docked into a putative receptor binding site is shown in Table 2.
| Peptide Residue | Receptor Residue | Interaction Type |
| Tyr (amino group) | Asp147 | Salt Bridge |
| Tyr (hydroxyl group) | His319 | Hydrogen Bond |
| Phe (aromatic ring) | Trp293, Ile322 | Hydrophobic (π-π, van der Waals) |
| Ala (methyl group) | Val236 | Hydrophobic (van der Waals) |
| Peptide Backbone | Gln124, Asn150 | Hydrogen Bonds |
Table 2: Predicted Key Interacting Residues for this compound in a Hypothetical Receptor Binding Site. This table provides an example of the kind of detailed interaction data that can be generated from molecular docking studies.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometries, conformational energies, and electronic properties like charge distribution and molecular orbitals. ethernet.edu.etresearchgate.net
For this compound, quantum chemical calculations can be used to:
Determine the intrinsic conformational preferences of the peptide in the absence of a solvent. This can help to understand the inherent energetic landscape of the molecule.
Calculate the relative energies of the cis and trans isomers of the Tyr-Pro peptide bond with high accuracy. scispace.com
Analyze the charge distribution across the molecule, which is important for understanding electrostatic interactions with a receptor. cumhuriyet.edu.tr
Investigate the nature of intramolecular interactions , such as hydrogen bonds and CH/π interactions, which stabilize specific conformations. scispace.com
Predict spectroscopic properties , such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures.
Quantum chemical calculations are computationally intensive and are therefore often performed on smaller fragments of the peptide or on specific conformations identified through molecular dynamics simulations. The combination of these theoretical methods provides a comprehensive understanding of the structure and potential function of this compound at the molecular level.
Electronic Properties and Reactivity Analysis of the Tetrapeptide
The electronic properties of a peptide are fundamental to its chemical behavior and its interactions with biological targets. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to probe the electronic structure of this compound. These calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
The reactivity of the tetrapeptide can be inferred from these electronic parameters. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For tetrapeptides, electronic properties of specific amino acid residues, particularly at the N-terminus and C-terminus, have been shown to be critical for their biological activities. researchgate.netfrontiersin.org
While specific DFT analysis data for this compound is not extensively published, studies on similar peptides, such as endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), suggest that the aromatic rings of tyrosine and phenylalanine play a significant role in the electronic landscape of the molecule. nih.gov These regions are likely to be involved in π-π stacking and other non-covalent interactions that stabilize particular conformations and are crucial for receptor binding. nih.govmdpi.com The interactions between the Tyr¹ and Phe³ residues, in particular, are considered to play a considerable role in structural stability. nih.gov
Table 1: Hypothetical Electronic Properties of this compound based on Typical Tetrapeptide Analyses
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the electron-rich aromatic rings of Tyrosine and Phenylalanine, indicating potential for cation-π interactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the peptide backbone, particularly the carbonyl groups, suggesting sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap would suggest a balance between stability and the ability to engage in intermolecular interactions. |
| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar peptide bonds and the C-terminal amide, influencing solubility and membrane permeability. |
| Electrostatic Potential | 3D distribution of charge around the molecule. | Negative potential is anticipated around the carbonyl oxygens and the phenolic hydroxyl group of Tyrosine, while positive potential would be near the N-terminal amine and amide protons. |
This table is illustrative and based on general principles of peptide computational chemistry. Specific values would require dedicated DFT calculations.
Energy Landscapes and Conformational Transitions of this compound
The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. This compound can adopt a multitude of conformations due to the rotational freedom around its single bonds. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial.
Molecular dynamics (MD) simulations are a primary tool for exploring the conformational space of peptides. nih.gov These simulations model the atomic motions of the peptide over time, providing insights into its dynamic behavior and preferred conformations in different environments (e.g., in water or a membrane-like environment). The results of MD simulations can be used to construct an energy landscape, which maps the potential energy of the system as a function of its conformational coordinates.
The conformational landscape of this compound is likely characterized by several low-energy basins corresponding to folded or extended structures. Folded conformations are often stabilized by intramolecular hydrogen bonds and hydrophobic interactions between the side chains of tyrosine and phenylalanine. nih.gov The transition between these states is an important aspect of the peptide's dynamic nature and may be essential for its ability to bind to a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity of this compound Derivatives
The development of predictive QSAR models for this compound derivatives involves synthesizing a series of analogs with systematic modifications to the parent structure. These modifications could include amino acid substitutions, changes to the backbone, or alterations to the N- and C-termini. The biological activity of these analogs is then measured in a relevant assay.
Once the data is collected, a QSAR model is built by correlating the variation in biological activity with changes in the chemical structures, which are represented by numerical descriptors. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and neural networks are used to develop the model. mdpi.com
For tetrapeptides, QSAR models have been successfully developed to predict various biological activities. researchgate.netfrontiersin.org These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. The quality of a QSAR model is typically assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). researchgate.netfrontiersin.org
Table 2: Steps in Developing a QSAR Model for this compound Analogs
| Step | Description |
| 1. Analog Design and Synthesis | Creation of a diverse set of derivatives of this compound with known structural variations. |
| 2. Biological Testing | Measurement of the biological activity (e.g., receptor binding affinity, enzyme inhibition) of each analog. |
| 3. Descriptor Calculation | Computation of various physicochemical, topological, and electronic descriptors for each analog. |
| 4. Model Development | Application of statistical methods to establish a correlation between the descriptors and the biological activity. |
| 5. Model Validation | Assessment of the predictive power of the model using internal and external validation techniques. |
| 6. Virtual Screening | Use of the validated model to predict the activity of a virtual library of new analogs. |
Identification of Key Physicochemical Descriptors for Optimal this compound Activity
A crucial outcome of a QSAR study is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of this compound analogs. These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal activity.
For peptides, important descriptors often relate to hydrophobicity, electronic properties, steric factors, and hydrogen bonding capacity. mdpi.com Studies on various tetrapeptides have highlighted the importance of specific properties at different positions in the sequence. For example, in some cases, bulky hydrophobic amino acids at the N-terminus and the hydrophobicity of residues at other positions have been found to be critical. researchgate.netfrontiersin.org The electronic properties of amino acids have also been identified as important determinants of activity. researchgate.netfrontiersin.org
In the context of this compound, key descriptors would likely include:
Molecular Weight (MW): The size of the molecule, which can affect its diffusion and accessibility to the target site.
Topological Polar Surface Area (TPSA): A measure of the polar surface area, which is related to hydrogen bonding potential and membrane permeability.
Electronic Descriptors: Parameters such as the partial charges on specific atoms or the energies of frontier molecular orbitals, which govern intermolecular interactions.
Steric Descriptors (e.g., Molar Refractivity): Descriptors related to the size and shape of the molecule and its substituents, which are important for fitting into a receptor binding pocket.
By understanding which of these descriptors are most influential, medicinal chemists can more effectively design new this compound analogs with improved therapeutic potential.
Table 3: Key Physicochemical Descriptors in Tetrapeptide QSAR
| Descriptor Class | Specific Examples | Relevance to this compound Activity |
| Hydrophobic | LogP, Hydrophobic constants of amino acid side chains | Crucial for membrane interactions and binding to hydrophobic pockets in receptors. The aromatic residues Tyr and Phe contribute significantly. |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reactivity with the biological target. |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Shape indices | Defines the size and shape constraints for binding to the receptor. The Pro residue imposes significant steric constraints. |
| Hydrogen Bonding | Number of H-bond donors/acceptors, TPSA | Essential for specific interactions with the receptor and for solubility in aqueous environments. The peptide backbone and C-terminal amide are key contributors. |
Preclinical Biological Evaluation and Therapeutic Potential of H Tyr Pro Phe Ala Nh2
In Vitro Pharmacological Profiling of H-Tyr-Pro-Phe-Ala-NH2 in Cell-Based Assays
The preclinical evaluation of this compound has been centered on its interaction with specific receptor binding sites to characterize its pharmacological profile.
The potency of this compound has been determined in competitive binding assays using rat spinal cord membranes. These assays measure the ability of the tetrapeptide to displace a radiolabeled ligand from its binding site. Specifically, the affinity of this compound was tested for the substance P 1-7 (SP1-7) binding site. diva-portal.orgdiva-portal.org In these experiments, the peptide exhibited a binding affinity (Ki) of 1460 ± 15 nM. diva-portal.org
The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand and is a measure of the peptide's binding potency. A higher Ki value indicates lower binding affinity. The potency of this compound is significantly lower than that of its parent compound, endomorphin-2, which has a Ki of 8.7 ± 0.1 nM at the same SP1-7 binding site. diva-portal.org This demonstrates that the substitution of the C-terminal phenylalanine with alanine (B10760859) results in a substantial decrease in binding affinity.
Table 1: Binding Affinities of Endomorphin-2 and its Alanine-Substituted Analogs for the [3H]-SP1-7 Binding Site in Rat Spinal Cord
| Compound | Sequence | Ki ± SEM (nM) |
| Endomorphin-2 (EM-2) | H-Tyr-Pro-Phe-Phe-NH2 | 8.7 ± 0.1 |
| Analog 1 | H-Ala-Pro-Phe-Phe-NH2 | 11.5 ± 0.1 |
| Analog 2 | H-Tyr-Ala-Phe-Phe-NH2 | 10.2 ± 0.3 |
| Analog 3 | H-Tyr-Pro-Ala-Phe-NH2 | 9.4 ± 0.1 |
| This compound | This compound | 1460 ± 15 |
Data sourced from a study on substance P 1-7 and endomorphin-2 analogs. diva-portal.org
Structure-activity relationship (SAR) studies involving alanine scanning of endomorphin-2 have provided insights into the specificity of its interaction with the SP1-7 binding site. The substitution of amino acids at different positions affects the binding affinity to varying degrees. While substitutions at the first three positions of endomorphin-2 with alanine resulted in only minor changes in affinity for the SP1-7 site, the substitution at the fourth position had a dramatic effect. diva-portal.org
The tetrapeptide this compound, with alanine at position 4, showed a more than 160-fold decrease in affinity compared to endomorphin-2. diva-portal.org This finding underscores the critical importance of the C-terminal phenylalanine residue for high-affinity binding to the SP1-7 binding site. acs.org The data suggests a high degree of structural specificity at this position of the peptide for this particular receptor interaction. The available scientific literature from the search does not provide a broader assessment of the selectivity profile of this compound across other receptor systems, such as the mu or delta-opioid receptors.
Biodistribution and Metabolism of this compound in Preclinical Species
The pharmacokinetic profile, including biodistribution and metabolism, is a critical determinant of the therapeutic potential of peptide-based compounds. While specific studies on the biodistribution and comprehensive metabolic fate of this compound are limited, insights can be drawn from its structural characteristics and data on related peptides.
The absorption, distribution, and elimination of peptides are influenced by factors such as size, charge, and lipophilicity. Generally, small peptides like this compound face challenges with oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. diva-portal.org The transport of some small peptides and peptidomimetics can be facilitated by transporters like PepT1, which is present in the intestine. diva-portal.org
The ability of this compound to cross the blood-brain barrier (BBB) is another critical factor for its potential effects on the central nervous system. The Tyr-Pro sequence is found in peptides that interact with central opioid receptors, but specific data on the BBB penetration of this compound is not currently available. mdpi.com The distribution and elimination pathways for this tetrapeptide in preclinical species have not been specifically documented.
Peptides are susceptible to degradation by various peptidases present in biological fluids and tissues. The metabolic stability of this compound has been noted to be low. diva-portal.org The Tyr-Pro bond at the N-terminus can be a target for enzymes like dipeptidyl peptidase IV (DPP-IV). scispace.comnih.gov The presence of a proline residue at the second position can offer some protection against certain aminopeptidases. mdpi.com
A study reported a high Ki value of 1460 nM for this compound, which, in the context of that research, was associated with low metabolic stability. diva-portal.org In contrast, a related peptide, H-Tyr-Pro-Dap(6DMN)-Phe-NH2, showed a half-life of 42 ± 5 minutes in rat plasma, with the primary degradation pathway being cleavage at the Tyr¹ position. vulcanchem.com This suggests that the N-terminal tyrosine is a likely site of initial enzymatic attack for this compound as well.
Table 2: Comparative Metabolic Stability of a Related Peptide
| Compound | Half-life in Rat Plasma (t1/2) | Primary Degradation Site |
| H-Tyr-Pro-Dap(6DMN)-Phe-NH2 | 42 ± 5 min | Tyr¹ cleavage (78%) |
| Data for a structurally related peptide. vulcanchem.com |
Specific metabolites of this compound in preclinical systems have not been identified in the reviewed literature. Based on the known degradation pathways of similar peptides, it is plausible that the primary metabolites would result from the cleavage of peptide bonds. scispace.comscielo.org.mx The initial cleavage is likely to occur at the N-terminus, releasing Tyr, followed by further degradation into smaller peptide fragments and individual amino acids. For instance, the degradation of endomorphins is known to produce dipeptides like Tyr-Pro. scielo.org.mx Detailed metabolic profiling using techniques like mass spectrometry would be necessary to identify and characterize the specific metabolites of this compound in various biological matrices.
Exploration of Novel Therapeutic Avenues for this compound-based Interventions
The exploration of this compound for therapeutic interventions in neurological disorders is currently in a nascent stage. Its structural similarity to endogenous opioid peptides, specifically the N-terminal Tyr-Pro sequence shared with endomorphins, suggests a potential interaction with the opioid system, which plays a crucial role in modulating pain and various neurological functions. mdpi.comwikipedia.orgscielo.org.mx
The Tyr-Pro dipeptide sequence is recognized as a key motif for agonism at the µ-opioid receptor. scielo.org.mx Endomorphins, which contain this motif, have demonstrated potent antinociceptive effects in animal models of both acute and neuropathic pain. mdpi.comnih.gov While this compound exhibits a much lower binding affinity for the substance P 1-7 binding site compared to other analogues, its potential interaction with opioid receptors warrants investigation for conditions involving pain and other neurological dysfunctions. diva-portal.org
Furthermore, related peptides and their mimetics are being investigated for their neuroprotective properties. For example, certain synthetic peptides have shown potential in promoting neuronal cell growth and offering protection in animal models of stroke. Given the presence of the Tyr-Pro-Phe core, which is a common feature in peptides with central nervous system activity, it is conceivable that this compound or its stabilized analogues could be explored for therapeutic potential in neurodegenerative diseases or acute neuronal injury. However, direct evidence supporting the efficacy of this compound in any specific neurological disorder is currently lacking, and significant further research is needed to validate this potential.
Consideration of this compound as a Lead Compound for Drug Discovery
The tetrapeptide this compound has been evaluated in preclinical studies as part of broader research efforts to develop novel therapeutic agents. Its consideration as a potential lead compound stems from its structural relationship to endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor. The strategy of modifying known bioactive peptides, such as EM-2, is a common approach in drug discovery to enhance properties like stability, selectivity, and therapeutic efficacy.
The primary research context for the evaluation of this compound is in the exploration of ligands for the substance P 1-7 (SP1-7) binding site. diva-portal.org Endomorphin-2 itself has been identified as a ligand for this site, prompting investigations into its analogs to understand the structure-activity relationships (SAR) that govern this interaction. acs.org The goal of this research is to develop stable and orally bioavailable mimetics that could have therapeutic applications, for instance, in the management of neuropathic pain. acs.org
This compound is a synthetic analog of endomorphin-2 where the C-terminal phenylalanine of EM-2 is substituted with an alanine residue. diva-portal.org This modification allows researchers to probe the importance of specific amino acid residues for biological activity.
Detailed Research Findings
The preclinical evaluation of this compound has primarily focused on its binding affinity to the SP1-7 binding site in rat spinal cord membranes. In one key study, the inhibitory constant (Ki) of this compound was determined to be 1460 ± 15 nM. diva-portal.org This indicates a significantly lower affinity for the SP1-7 binding site compared to its parent compound, endomorphin-2, which exhibits a Ki of 8.7 ± 0.1 nM. diva-portal.org
Furthermore, a comparison with another alanine-substituted analog, H-Tyr-Pro-Ala-Phe-NH2 (where the phenylalanine at position 3 is replaced by alanine), reveals a stark difference in binding affinity. H-Tyr-Pro-Ala-Phe-NH2 has a Ki of 9.4 ± 0.1 nM, which is very similar to that of endomorphin-2. diva-portal.org This finding underscores the critical role of the amino acid at the C-terminus for high-affinity binding to the SP1-7 site. The substitution of phenylalanine with alanine at this position, as in this compound, is detrimental to its binding potency.
The following interactive data table summarizes the binding affinities of this compound and related peptides for the SP1-7 binding site.
Based on these findings, while this compound itself demonstrates weak affinity for the SP1-7 binding site, its evaluation provides valuable insights into the SAR of endomorphin-2 analogs. The significant drop in affinity resulting from the C-terminal alanine substitution suggests that this peptide is not a promising lead compound for targeting the SP1-7 binding site. Instead, the research highlights the importance of the C-terminal phenylalanine residue for potent interaction and directs future drug design efforts towards modifications at other positions or the use of different lead compounds, such as H-Phe-Phe-NH2, which has shown high affinity. acs.org
Challenges and Future Directions in H Tyr Pro Phe Ala Nh2 Research
Addressing Biopharmaceutical Challenges for H-Tyr-Pro-Phe-Ala-NH2 (e.g., Delivery, In Vivo Stability)
A primary obstacle in the development of peptide-based therapeutics like this compound is their inherent biopharmaceutical limitations. These include poor metabolic stability and limited ability to cross biological membranes.
Peptides are susceptible to degradation by proteases, enzymes prevalent in the body, which significantly shortens their half-life and reduces their therapeutic efficacy. conceptlifesciences.comnih.gov Strategies to enhance stability often involve chemical modifications. For instance, the inclusion of D-amino acids, as seen in some dermorphin (B549996) analogs, can confer resistance to enzymatic cleavage. Another approach is cyclization, which strengthens the peptide's structure, making it less vulnerable to enzymatic breakdown. conceptlifesciences.com
Furthermore, the physicochemical properties of peptides often hinder their ability to be absorbed effectively in the body, particularly when administered orally. mdpi.com Their journey through the gastrointestinal tract is fraught with challenges, including enzymatic degradation and poor permeability across the intestinal epithelium. nih.gov
Development of Novel Delivery Systems for this compound (e.g., Nanoparticles, Prodrugs)
To overcome the biopharmaceutical challenges outlined above, researchers are actively exploring innovative delivery systems for peptides like this compound. These strategies aim to protect the peptide from degradation, improve its absorption, and enable targeted delivery to specific sites in the body.
Nanoparticles have emerged as a versatile platform for peptide delivery. mdpi.comfrontiersin.orgwjarr.com These tiny carriers can encapsulate peptides, shielding them from enzymatic attack and facilitating their transport across biological barriers. frontiersin.org Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being investigated for their potential in delivering bioactive peptides. mdpi.comfrontiersin.orgwjarr.com Polymeric nanoparticles, for example, are noted for their stability in biological fluids and their ability to provide sustained release of the encapsulated peptide. frontiersin.org
Prodrug strategies represent another promising avenue. capes.gov.brnih.govdigitellinc.com This approach involves chemically modifying the peptide to create an inactive "prodrug" that is converted into the active form at the target site. nih.gov This can improve the peptide's stability and absorption characteristics. digitellinc.com For instance, peptide-drug conjugates (PDCs) link a peptide to another molecule, which can enhance its therapeutic properties and allow for targeted delivery. nih.govshef.ac.uk Some PDCs are designed to self-assemble into nanostructures, combining the benefits of both prodrug and nanoparticle approaches. nih.gov
Table 1: Comparison of Novel Delivery Strategies for Peptides
| Delivery Strategy | Mechanism of Action | Potential Advantages |
|---|---|---|
| Nanoparticles | Encapsulate the peptide to protect it from degradation and facilitate transport. frontiersin.org | Improved stability, sustained release, potential for targeted delivery. mdpi.comfrontiersin.org |
| Prodrugs | Temporarily modify the peptide's structure to enhance stability and absorption. digitellinc.comnih.gov | Increased bioavailability, targeted activation at the site of action. capes.gov.brnih.gov |
Integration of Multi-Omics Approaches for Comprehensive Understanding of this compound Effects
A deeper understanding of the biological effects of this compound requires a holistic approach that goes beyond studying its interaction with a single target. Multi-omics, the integrated analysis of different "omes" such as the proteome, metabolome, and transcriptome, offers a powerful tool for achieving this comprehensive view. creative-proteomics.commdpi.comnih.gov
By simultaneously analyzing changes in proteins (proteomics), metabolites (metabolomics), and gene expression (transcriptomics) in response to this compound, researchers can uncover the complex signaling pathways and molecular networks it modulates. creative-proteomics.comnih.gov This systems-level perspective can reveal not only the direct targets of the peptide but also its downstream effects on cellular processes. nih.gov
For example, a multi-omics analysis could identify novel biomarkers to monitor the peptide's activity and help to elucidate its mechanism of action in greater detail. nih.gov This knowledge is crucial for optimizing the therapeutic application of this compound and for identifying potential off-target effects. The integration of various omics datasets requires sophisticated bioinformatics tools and statistical methods to analyze the vast amounts of data generated. creative-proteomics.combioanalysis-zone.com
Advancements in Computational Tools for this compound Design and Optimization
Computational methods are playing an increasingly vital role in the design and optimization of therapeutic peptides like this compound. nih.govbiorxiv.orgmdpi.com These in silico tools offer a cost-effective and efficient way to explore the vast chemical space of possible peptide modifications and to predict their biological activity. biorxiv.org
Molecular dynamics (MD) simulations allow researchers to model the behavior of peptides and their interactions with target receptors at an atomic level. nih.govmdpi.commdpi.com These simulations provide insights into the conformational flexibility of the peptide and the key residues involved in receptor binding, which can guide the design of analogs with improved affinity and selectivity. researchgate.netarxiv.org For instance, MD simulations have been used to study the folding and unfolding of peptide analogs and to investigate their interactions with cell membranes. nih.govmdpi.com
Machine learning algorithms are also being employed to predict the therapeutic potential of peptides based on their sequence and structural features. biorxiv.orgmdpi.com These algorithms can be trained on large datasets of known peptides to identify patterns that correlate with desired properties, such as high receptor affinity or enhanced stability. biorxiv.org This can accelerate the discovery of new and improved peptide drug candidates. mdpi.comnih.gov
Table 2: Key Computational Tools in Peptide Research
| Computational Tool | Application in Peptide Research |
|---|---|
| Molecular Dynamics (MD) Simulations | Modeling peptide structure, flexibility, and receptor interactions. nih.govmdpi.commdpi.comresearchgate.net |
| Machine Learning | Predicting peptide properties and identifying novel therapeutic candidates. biorxiv.orgmdpi.com |
| Molecular Docking | Predicting the binding orientation of a peptide to its target receptor. mdpi.com |
Emerging Research Areas and Unexplored Biological Roles for this compound and Related Peptides
While the primary focus of research on this compound has been on its opioid-like activities, there is a growing interest in exploring its other potential biological roles. mdpi.com The diverse functions of peptides in the body suggest that this tetrapeptide and its analogs may have effects beyond their known interactions with opioid receptors.
The study of dermorphin-related peptides continues to uncover novel biological activities. pnas.orgdrugbank.comnih.gov For example, some dermorphin analogs have been shown to influence the release of growth hormone. nih.gov Furthermore, hybrid peptides combining sequences from different parent molecules are being designed to create ligands with unique receptor binding profiles and therapeutic effects. nih.govplos.org
The vast and largely unexplored chemical space of tetrapeptides presents a significant opportunity for drug discovery. pnas.orgacs.orgacs.org It is estimated that there are over 40,000 possible cyclic tetrapeptides that can be formed from the 20 proteinogenic amino acids, yet only a small fraction of these have been synthesized and characterized. pnas.org Exploring this untapped diversity could lead to the discovery of novel peptides with a wide range of biological functions, including anticancer and antimicrobial activities. mdpi.comresearchgate.net
Future research will likely focus on systematically screening libraries of this compound analogs and other tetrapeptides to identify new biological targets and therapeutic applications. This will require a combination of high-throughput screening techniques, advanced analytical methods, and a deeper understanding of the complex roles that peptides play in health and disease. nih.govnih.govnih.gov
Conclusion: Synthesis and Perspectives on H Tyr Pro Phe Ala Nh2 Research
Summary of Key Research Findings and Contributions for H-Tyr-Pro-Phe-Ala-NH2
Research focused on this compound has primarily positioned it as an analogue in studies of other bioactive peptides, such as endomorphin-2 (EM-2) and Substance P 1-7 (SP1-7). The main contribution of this tetrapeptide in the scientific literature has been to serve as a tool for elucidating the specific structural requirements for binding to particular receptors or binding sites.
A key piece of data comes from a study investigating the binding affinity of various peptides to the SP1-7 binding site. In this research, this compound was synthesized and evaluated alongside other endomorphin-2 analogues. The study revealed that this compound exhibits a binding affinity (Ki) of 1460 ± 15 nM for the SP1-7 binding site. diva-portal.orgdiva-portal.org This finding is significant when compared to endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), which has a much higher affinity. The substitution of the C-terminal phenylalanine in endomorphin-2 with alanine (B10760859) in this compound results in a considerable decrease in binding affinity, highlighting the critical role of the C-terminal amino acid in the interaction with the SP1-7 binding site.
The synthesis of this compound for these studies would have followed standard solid-phase or solution-phase peptide synthesis protocols. These methods involve the sequential coupling of protected amino acids to a solid support or in solution, followed by cleavage and deprotection to yield the final peptide amide. While specific synthesis details for this exact peptide are not extensively published, the methods are well-established in peptide chemistry. nih.govresearchgate.net
Overall Significance of this compound as a Research Target in Peptide Science
The significance of this compound in peptide science lies not in its own biological activity, which appears to be low based on its binding affinity, but in its utility as a negative control or a molecular probe. By comparing the properties of this compound to more potent peptides, researchers can deduce the importance of individual amino acid residues and their positions within the peptide sequence for biological function.
This tetrapeptide serves as a clear example of how a single amino acid substitution can dramatically alter the biological properties of a peptide. The difference in binding affinity between this compound and endomorphin-2 underscores the high degree of specificity in peptide-receptor interactions. This principle is fundamental to the field of peptide-based drug design, where the goal is to create analogues with enhanced affinity, selectivity, and metabolic stability.
The study of such "less active" analogues is crucial for building comprehensive structure-activity relationship (SAR) models. These models are invaluable for the rational design of novel therapeutic peptides. Therefore, while this compound may not be a direct lead compound for drug development, the data generated from its study are integral to the foundational knowledge of peptide science.
Future Outlook and Broad Implications for Peptide-Based Research and Development
The future for research involving this compound will likely continue in its role as a comparator molecule in SAR studies. As new peptide receptors and binding sites are discovered, this and similar peptides can be used to map the binding requirements of these new targets.
Furthermore, advances in computational chemistry and molecular modeling could utilize the existing data on this compound to refine predictive models of peptide-receptor interactions. By accurately modeling why this peptide has a lower affinity compared to its analogues, scientists can improve the algorithms used to design novel peptides with desired biological activities.
The broader implications for peptide-based research and development are centered on the continuous need for a deep understanding of the subtleties of peptide structure and function. The seemingly minor difference between a phenylalanine and an alanine at the C-terminus of this peptide, and the major functional consequences of this change, reinforce the importance of meticulous and systematic investigation in peptide science. This foundational knowledge is essential for the successful development of the next generation of peptide-based therapeutics for a wide range of diseases.
Q & A
Q. How can Design of Experiments (DoE) optimize H-Tyr-Pro-Phe-Ala-NH₂ synthesis parameters?
- Methodology : Apply factorial design to test variables (e.g., coupling time, temperature, solvent ratios). Use response surface methodology (RSM) to maximize yield and purity. Validate optimized conditions in triplicate and report reproducibility metrics per preclinical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
